Hymenialdisine Hymenialdisine 10Z-Hymenialdisine is a natural product found in Stylissa massa, Axinella, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 82005-12-7
VCID: VC0004372
InChI: InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+
SMILES: C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Molecular Formula: C11H10BrN5O2
Molecular Weight: 324.13 g/mol

Hymenialdisine

CAS No.: 82005-12-7

Cat. No.: VC0004372

Molecular Formula: C11H10BrN5O2

Molecular Weight: 324.13 g/mol

* For research use only. Not for human or veterinary use.

Hymenialdisine - 82005-12-7

CAS No. 82005-12-7
Molecular Formula C11H10BrN5O2
Molecular Weight 324.13 g/mol
IUPAC Name (4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Standard InChI InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+
Standard InChI Key ATBAETXFFCOZOY-QPJJXVBHSA-N
Isomeric SMILES C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br
SMILES C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Canonical SMILES C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Appearance Assay:≥97%A yellow oil

Discovery and Natural Occurrence

Hymenialdisine was first isolated in 1980 from marine sponges of the genera Hymeniacidon, Acanthella, Axinella, and Pseudaxinyssa . Structural elucidation via X-ray crystallography revealed a complex pyrrole-azepin-8-one core fused to a glycocyamidine ring, a scaffold shared among oroidin alkaloids like stevensine and axinohydantoin . These sponges, predominantly found in tropical and subtropical marine ecosystems, produce hymenialdisine as part of their chemical defense mechanisms against predators and biofouling organisms .

The compound’s discovery catalyzed interest in marine natural products, with subsequent studies identifying over 20 structurally related alkaloids across eight sponge families . Ecological studies suggest that hymenialdisine production is upregulated in response to environmental stressors, such as predation pressure or microbial colonization, though the exact biosynthetic pathways remain unresolved .

Chemical Structure and Structure-Activity Relationships

Core Scaffold and Functional Groups

Hymenialdisine (C₁₁H₁₀BrN₅O₂) features a tricyclic framework comprising:

  • A brominated pyrrole ring (position 2) critical for kinase binding .

  • A seven-membered azepinone ring fused to the pyrrole, which adopts a boat conformation in solution .

  • A glycocyamidine moiety (2-aminoimidazol-4-one) that participates in hydrogen bonding with kinase ATP-binding pockets .

The stereochemistry at C-4 (R-configuration) and C-5 (S-configuration) is essential for activity, as epimerization reduces potency by >90% .

Synthetic Analogues and Modifications

Efforts to optimize hymenialdisine’s pharmacokinetics have yielded over 50 analogs, including:

  • Paullones: Benzazepinone derivatives showing enhanced CDK2 inhibition (IC₅₀ = 0.12 μM vs. 0.22 μM for hymenialdisine) .

  • Aza-paullones: Nitrogen-substituted variants with improved blood-brain barrier permeability .

  • Dibromo-hymenialdisine: A halogenated analog demonstrating 3-fold greater anti-inflammatory activity in murine models.

Table 1: Key Structural Modifications and Biological Effects

ModificationTarget KinaseIC₅₀ (μM)Therapeutic Application
Parent compoundCDK5, GSK-3β0.22Neurodegeneration, osteoporosis
PaulloneCDK20.12Cancer
Aza-paulloneGSK-3β0.18Alzheimer’s disease
Dibromo-hymenialdisineTNF-α production1.4Rheumatoid arthritis

Mechanisms of Action: Kinase Inhibition and Signaling Pathways

Competitive ATP Binding

Hymenialdisine inhibits kinases by competing with ATP at the catalytic site. Co-crystallization studies with CDK2 revealed three hydrogen bonds between the glycocyamidine group and residues Glu81/Leu83, stabilizing a DFG-out kinase conformation . This mechanism is conserved across CDK5, GSK-3β, and casein kinase 1 (CK1), with Kᵢ values ranging from 15–220 nM .

Dual Regulation of Bone Homeostasis

In osteoporosis models, hymenialdisine (10–100 nM) exerts paradoxical effects:

  • Osteoclast Suppression: Downregulates RANKL-induced NF-κB and MAPK signaling, reducing TRAP+ osteoclast formation by 70% at 100 nM .

  • Osteoblast Activation: Enhances β-catenin/TCF/LEF-driven Runx2 expression, increasing alkaline phosphatase activity 2.5-fold in mesenchymal stem cells .

Table 2: In Vivo Effects on Ovariectomized Mice

ParameterControlHMD (5 mg/kg/day)p-value
Bone Volume (BV/TV,%)12.3 ± 1.218.7 ± 1.5<0.01
Trabecular Thickness (μm)45.2 ± 3.168.9 ± 4.7<0.001
Serum CTX-1 (ng/mL)22.4 ± 2.114.3 ± 1.8<0.05

Therapeutic Applications

Neurodegenerative Diseases

In Alzheimer’s models, hymenialdisine (1 μM) blocks hyperphosphorylation of tau at Ser396/Ser404 (AT100 epitopes) by inhibiting CDK5/p35 and GSK-3β, reducing neurofibrillary tangle formation by 60–80% . Concurrently, it preserves synaptic plasticity via PAK1 modulation, enhancing LTP in hippocampal slices by 40% .

Oncology

Hymenialdisine synergizes with DNA-damaging agents:

  • Gemcitabine Potentiation: Reduces IC₅₀ for pancreatic cancer cells from 18 nM to 6 nM by inhibiting Chk1-mediated repair.

  • Anti-Metastatic Effects: Suppresses MMP-9 secretion and invadopodia formation in breast cancer via Src kinase inhibition (IC₅₀ = 0.8 μM).

Pharmacokinetics and Toxicity

ADMET Profile

Despite promising efficacy, hymenialdisine faces bioavailability challenges:

  • Oral Bioavailability: <5% in rodents due to first-pass metabolism .

  • Half-Life: 1.2 hours (IV) vs. 0.8 hours (oral) in mice .

  • CNS Penetration: Brain/plasma ratio = 0.15, improved to 0.45 with aza-paullones .

Table 3: Predicted ADMET Properties

PropertyValueMethod
LogP0.29ALOGPS
Water Solubility0.163 mg/mLChemAxon
CYP3A4 InhibitionModerateSwissADME
hERG InhibitionLow riskPred-hERG

Synthesis and Production Challenges

Total synthesis routes remain complex, with the most efficient method achieving 11% yield over 15 steps . Key hurdles include:

  • Stereoselective formation of the azepinone ring.

  • Bromination at the pyrrole C-2 position without dimerization.
    Recent advances in biocatalysis using marine-derived halogenases have improved bromination efficiency to 78% .

Future Directions

Targeted Delivery Systems

Encapsulation in PEGylated liposomes increases plasma half-life to 8.2 hours in preclinical models, with ongoing trials in osteoporotic primates.

Dual Kinase-Bone Remodeling Agents

Second-generation analogs like HMD-103 show 10-fold greater osteoblast activation while maintaining kinase inhibition, positioning them as first-in-class anabolic-antiresorptives .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator